N-[2-(2-hydroxyethoxy)ethyl]acetamide
Description
Contextual Significance within Organic and Medicinal Chemistry
N-[2-(2-hydroxyethoxy)ethyl]acetamide, with the chemical formula C6H13NO3, is structurally characterized by an acetamide (B32628) group linked to a diethylene glycol moiety. biosynth.com This structure imparts a combination of properties that make it a molecule of interest. The presence of both a hydroxyl and an amide group allows for diverse chemical interactions, including hydrogen bonding, which influences its solubility and potential as a building block in larger molecular architectures. wikipedia.org
In the broader context of organic chemistry, acetamide and its derivatives are fundamental. Acetamide (CH3CONH2) itself serves as a plasticizer and an industrial solvent. wikipedia.org The N-substituted derivatives, such as this compound, represent a vast class of compounds with tailored properties. The acetamide functional group is a cornerstone in the synthesis of numerous organic molecules and is prevalent in many pharmaceuticals. archivepp.comnih.gov
The significance of acetamide derivatives extends profoundly into medicinal chemistry. The amide bond is a critical linkage in peptides and proteins. Furthermore, the acetamide moiety is a common feature in a wide array of therapeutic agents, contributing to their biological activity. nih.gov For instance, acetamide derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govsmolecule.com Specifically, compounds with structures similar to this compound have been noted for their potential antimicrobial properties. biosynth.comsmolecule.com The diethylene glycol portion of the molecule is also significant, as glycols and their derivatives are known to be readily biodegradable. researchgate.net
The versatility of the acetamide scaffold allows for the synthesis of a multitude of derivatives with diverse pharmacological profiles. Researchers have synthesized various N-(substituted phenyl)-N-(substituted) acetamide derivatives and phenoxy acetamide derivatives, which have shown promise as therapeutic candidates. nih.gov The ability to modify the substituents on the acetamide nitrogen and the acyl group enables the fine-tuning of a compound's physicochemical and biological properties.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C6H13NO3 | 147.17 | Acetamide, Diethylene glycol |
| Acetamide | C2H5NO | 59.07 | Primary amide |
| N-(2-hydroxyethyl)acetamide | C4H9NO2 | 103.12 | Acetamide, Ethanolamine |
| Diethylene Glycol Monoethyl Ether | C6H14O3 | 134.17 | Ether, Primary alcohol |
| N-Ethylacetamide | C4H9NO | 87.12 | Secondary amide |
Note: The data in this table is compiled from various chemical databases and research articles. biosynth.comwikipedia.orgchemsynthesis.comnih.govsigmaaldrich.comnist.govnist.govuni.luhmdb.canih.gov
Historical Trajectories and Key Milestones in its Scientific Investigation
While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, its scientific investigation is intrinsically linked to the broader development and study of acetamide and diethylene glycol derivatives.
The synthesis of amides is a fundamental process in organic chemistry, with various methods being developed and refined over the years. archivepp.com Early methods often involved the dehydration of ammonium (B1175870) salts of carboxylic acids. wikipedia.org More contemporary methods offer greater efficiency and substrate scope. For instance, a common laboratory-scale synthesis of acetamide involves the dehydration of ammonium acetate. wikipedia.org The synthesis of N-substituted acetamides, including those with hydroxyethoxyethyl groups, can be achieved through the reaction of the corresponding amine with an acetylating agent. A general method for producing a related compound, N-[2-(2-Hydroxyethoxy)ethyl]lactamide, involves heating equimolar quantities of lactic acid and 2-(2-aminoethoxy)ethanol (B1664899). prepchem.com This suggests that a similar pathway, likely involving the acylation of 2-(2-aminoethoxy)ethanol with an acetic acid derivative, would yield this compound.
The investigation into the applications of such compounds is an ongoing area of research. The structural similarity of this compound to molecules with known biological activity has prompted its study. For example, it has been reported to exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria at low concentrations. biosynth.com Furthermore, its interaction with metal ions has been noted, which is a property often associated with the biological activity of certain compounds. biosynth.com
The development of advanced analytical techniques has been crucial in characterizing this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of these synthesized compounds.
The study of diethylene glycol and its derivatives also provides a relevant historical context. Diethylene glycol monoethyl ether, a structurally related compound, is used as a solvent and coalescent in various industrial applications. eastman.com The biodegradability of glycols has also been a subject of environmental research. researchgate.net
In essence, while specific historical milestones for this compound are not prominently highlighted, its scientific journey is part of the larger narrative of the exploration of amides and glycols in organic and medicinal chemistry. The continued investigation of this and similar molecules is driven by the search for new compounds with valuable chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDAFXBIBNKCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118974-46-2 | |
| Record name | Acetamidoethoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETAMIDOETHOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX2APC4XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis of N 2 2 Hydroxyethoxy Ethyl Acetamide
Established Synthetic Pathways and Reaction Mechanisms
The synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide is primarily achieved through the formation of an amide bond between the precursor amine, 2-(2-aminoethoxy)ethanol (B1664899), and an acetylating agent. The specific choice of reactants and conditions defines the synthetic pathway.
"Building Block" Approaches in Complex Molecule Assembly
While this compound itself is a specific target molecule, its structural framework, derived from molecules like diethanolamine, is fundamental in the assembly of more complex chemical structures. The hydrophilic and reactive nature of the diethanolamine backbone makes it a valuable building block in organic synthesis. wikipedia.org For instance, derivatives of diethanolamine are utilized in amidase reactions to produce larger, functionalized molecules. An example is the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628), which is created through the amidase of methyl eugenol acetate with diethanolamine. This demonstrates how the core structure present in this compound can be incorporated into more elaborate molecular designs, serving as a versatile scaffold.
Diethanolamine-Based Synthesis Routes
The most direct and common route to this compound involves the N-acetylation of 2-(2-aminoethoxy)ethanol. This transformation can be accomplished through several well-established methods of amide synthesis.
Direct Amidation with Acetic Acid: This method involves reacting 2-(2-aminoethoxy)ethanol directly with acetic acid. The reaction typically requires elevated temperatures (e.g., 120°C) to facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the product. prepchem.com This approach is analogous to the synthesis of N-[2-(2-Hydroxyethoxy)ethyl]lactamide from the same amine and lactic acid. prepchem.com
Acylation with Acetic Anhydride: A more reactive acetylating agent, acetic anhydride, can be used for a faster and often higher-yielding reaction that can proceed at lower temperatures. This reaction produces one equivalent of acetic acid as a byproduct for each equivalent of the amide formed. A base is often added to neutralize this acidic byproduct.
Acylation with Acetyl Chloride: Acetyl chloride is a highly reactive acetylating agent that reacts rapidly with 2-(2-aminoethoxy)ethanol, typically at or below room temperature. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base, such as triethylamine or pyridine, to prevent the protonation of the starting amine and to drive the reaction to completion.
Catalytic Systems and Reagents for Optimized Synthesis
To enhance reaction rates, improve yields, and allow for milder reaction conditions, various catalytic systems and reagents can be employed in the synthesis of this compound.
For direct amidation reactions, which are often slow, the primary focus is on the efficient removal of the water byproduct rather than on a specific catalyst. However, in more complex amide bond formations, particularly in the pharmaceutical industry, coupling agents are routinely used. Reagents such as N,N'-carbonyldiimidazole (CDI) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (TBTU) can be used to activate the carboxylic acid, facilitating the reaction with the amine under very mild conditions. nih.gov In syntheses involving acid chlorides or anhydrides, the key reagent is the base used to scavenge the acid byproduct.
The following table summarizes the types of reagents used in the synthesis of this compound and related compounds.
| Reagent Type | Example(s) | Role in Synthesis |
| Primary Amine | 2-(2-aminoethoxy)ethanol | Provides the nitrogen and the hydroxyethoxyethyl backbone of the final molecule. |
| Acetylating Agent | Acetic Acid, Acetic Anhydride, Acetyl Chloride | Provides the acetyl group (CH₃CO-) to form the acetamide. |
| Base / Acid Scavenger | Triethylamine, Pyridine, Sodium Bicarbonate | Neutralizes acidic byproducts (e.g., HCl, Acetic Acid) to drive the reaction forward. google.com |
| Coupling Agent | TBTU, CDI | Activates the carboxylic acid for amide bond formation under mild conditions. nih.gov |
| Catalyst | Sodium Methoxide | Used in related amidase reactions to facilitate the formation of the amide bond. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govijsrst.com In the synthesis of this compound, several strategies can be employed to create a more environmentally benign process.
Atom Economy: The direct amidation of 2-(2-aminoethoxy)ethanol with acetic acid exhibits high atom economy, as the only byproduct is water. In contrast, using acetyl chloride and a base like triethylamine generates triethylammonium chloride as a waste byproduct, resulting in lower atom economy.
Use of Safer Solvents: Many traditional amide syntheses are conducted in organic solvents such as toluene or dichloromethane. google.com A greener approach would be to perform the reaction without a solvent (neat), simply by heating the reactants, as is done in similar preparations. prepchem.com If a solvent is necessary, water or other bio-solvents like ethyl lactate are preferred alternatives to hazardous organic solvents. ijsrst.com
Energy Efficiency: Employing alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Renewable Feedstocks: While the immediate precursors are typically derived from petrochemicals, a broader green chemistry perspective involves sourcing starting materials from renewable biomass. For example, acetic acid can be produced through the fermentation of biomass, contributing to a more sustainable lifecycle for the final product. e3s-conferences.org
Industrial Scale-Up Considerations and Process Chemistry Development
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. andersonsprocesssolutions.com
Choice of Reagents: For large-scale manufacturing, the cost and safety of reagents are paramount. While highly reactive agents like acetyl chloride offer fast reaction times, their corrosiveness and the exothermic nature of their reactions present significant handling and safety challenges. Acetic anhydride or acetic acid are often preferred in industrial settings due to their lower cost and more manageable reactivity.
Process Control and Safety: The management of reaction temperature is critical. Exothermic reactions require robust cooling systems to prevent thermal runaways. For equilibrium-driven processes like direct amidation, efficient removal of water on a large scale is a key engineering challenge, often addressed through azeotropic distillation.
Purification: The final product is expected to be a hydrophilic, potentially viscous liquid. Industrial purification would likely involve vacuum distillation to remove impurities and any remaining starting materials. Given the hygroscopic nature of similar amide compounds, the final product must be handled and packaged under anhydrous conditions to maintain its purity. google.com
Waste Management: The choice of synthetic route directly impacts the waste streams generated. A process based on direct amidation produces primarily water as waste, which is environmentally benign. In contrast, routes using acid chlorides and bases generate salt byproducts that require disposal, adding to the process complexity and cost.
Advanced Analytical Characterization Techniques for N 2 2 Hydroxyethoxy Ethyl Acetamide and Its Derivatives
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for providing detailed information about the molecular structure and bonding within N-[2-(2-hydroxyethoxy)ethyl]acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Multinuclear NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the methyl group (CH₃) in the acetamide (B32628) moiety would appear at a distinct chemical shift compared to the methylene (B1212753) protons (CH₂) in the hydroxyethoxyethyl chain. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, quartets) reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its functional group and bonding environment. For example, the carbonyl carbon of the amide group will have a characteristic downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃-C=O | ~2.0 | Singlet |
| -NH-CH₂- | ~3.4 | Triplet |
| -CH₂-O- | ~3.6 | Triplet |
| -O-CH₂-CH₂-OH | ~3.7 | Multiplet |
| -CH₂-OH | Variable | Triplet |
| -NH- | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃-C=O | ~23 |
| -NH-CH₂- | ~40 |
| -CH₂-O-CH₂- | ~70 |
| -O-CH₂-CH₂-OH | ~73 |
| -CH₂-OH | ~61 |
| -C=O | ~174 |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds.
Key expected vibrational frequencies include:
A broad O-H stretching band from the terminal hydroxyl group, typically in the region of 3500-3200 cm⁻¹.
An N-H stretching vibration from the secondary amide, also in the 3300-3100 cm⁻¹ region.
C-H stretching vibrations from the alkyl chains, usually found between 3000 and 2850 cm⁻¹.
A strong C=O stretching absorption (Amide I band) for the amide carbonyl group, typically around 1650 cm⁻¹. researchgate.netresearchgate.net
An N-H bending vibration (Amide II band) near 1550 cm⁻¹.
C-O stretching vibrations from the ether and alcohol functionalities, expected in the 1250-1000 cm⁻¹ range.
The NIST Chemistry WebBook provides an IR spectrum for a related compound, 2-(2-hydroxyethoxy)acetamide, which shows characteristic broad O-H and N-H stretches, as well as a strong carbonyl peak. nist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| N-H (Amide) | Stretching | 3300-3100 |
| C-H (Alkyl) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-O (Ether, Alcohol) | Stretching | 1250-1000 |
Electronic Spectroscopy (e.g., UV-Vis Absorption and Luminescence Spectroscopy)
Electronic spectroscopy, including UV-Vis absorption and luminescence spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the n → π* transition of the amide carbonyl group. utoronto.ca This transition typically occurs in the region of 200-220 nm. The presence of the hydroxyl and ether groups is not expected to significantly shift the absorption maximum into the visible region. utoronto.ca
Luminescence spectroscopy (fluorescence and phosphorescence) would likely not be a primary characterization technique for this compound unless it is part of a larger chromophoric or fluorophoric system, as simple amides are generally not luminescent.
Mass Spectrometry and Related Techniques (e.g., Collision Cross Section (CCS) Prediction)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₆H₁₃NO₃), the expected exact mass is approximately 147.0895 g/mol . biosynth.com
Electron ionization (EI) mass spectrometry of a related compound, 2-(2-hydroxyethoxy)acetamide, shows fragmentation patterns that can help in identifying the structure. nist.gov High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its fragments with high accuracy.
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and can be determined using ion mobility spectrometry-mass spectrometry (IMS-MS). While specific CCS data for this compound is not published, it can be predicted using computational methods based on the ion's structure. This information can aid in the confident identification of the compound in complex mixtures.
X-ray Crystallography for Solid-State Structure Elucidation of Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, or more likely, if it is used as a ligand to form a crystalline metal complex, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational details. biosynth.com This technique would be particularly valuable for understanding how the molecule interacts and coordinates with metal ions through its amide and hydroxyl functional groups.
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a commonly used method. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. sielc.com The addition of a small amount of an acid, such as formic acid, can improve peak shape and is compatible with mass spectrometry detection (LC-MS). sielc.com
Purity assessment would involve analyzing the sample by HPLC and integrating the peak area of this compound relative to the total area of all peaks. A high-purity sample would show a single major peak. Gas chromatography (GC) could also be an option, potentially after derivatization of the hydroxyl group to increase volatility.
Coordination Chemistry and Supramolecular Assembly Involving the N 2 2 Hydroxyethoxy Ethyl Acetamide Moiety
Design and Synthesis of Ligands Incorporating N-[2-(2-hydroxyethoxy)ethyl]acetamide Pendants
The strategic incorporation of this compound side arms onto various macrocyclic platforms is a key method for developing sophisticated ligands. These pendants enhance the coordination capabilities and solubility of the parent macrocycle, enabling the formation of stable and functional supramolecular systems.
Cyclen (1,4,7,10-tetraazacyclododecane) is a foundational structure in macrocyclic chemistry, and its derivatives are widely used as potent metal ion chelators. The functionalization of the cyclen scaffold with this compound arms leads to ligands with enhanced coordination properties. For example, a cyclen-based ligand featuring four this compound pendant arms has been synthesized and studied. acs.org The synthesis of such derivatives often involves the alkylation of the secondary amine groups of the cyclen ring with a suitable precursor containing the acetamide (B32628) moiety. rsc.org These architectures are designed to create a pre-organized cavity, positioning the amide oxygen atoms and the macrocyclic nitrogen atoms for efficient binding to a target metal ion. researchgate.net
Polyaza-crown ethers, which incorporate nitrogen atoms into the crown ether framework, are another important class of macrocycles functionalized with this compound. mdpi.commdpi.com The synthesis of these compounds can be achieved through methods like the condensation of dibromides with acyclic bis(sulphonamide)s in a two-phase system, which is a facile route to azacrown ethers. rsc.org The presence of the this compound group can influence the macrocycle's conformation and its affinity for specific guests. arkat-usa.org These macrocyclic receptors are developed not just for metal ion complexation but also for their potential in molecular recognition and as components in more complex chemical systems. mdpi.com
Complex Formation with Metal Ions (e.g., Lanthanide(III) Coordination Chemistry)
The amide and ether oxygen atoms of the this compound pendant are effective donors for hard metal ions like the lanthanide(III) series. biosynth.comnih.gov Ligands incorporating this moiety have been shown to form stable complexes with various metal ions, with a particular focus on lanthanides due to the luminescent properties of their complexes. nih.goviaea.orgresearchgate.net
The stoichiometry of the resulting metal-ligand complexes is highly dependent on the ligand's architecture and the size of the metal ion. Typically, a 1:1 metal-to-ligand ratio is observed in complexes with macrocyclic ligands bearing multiple this compound arms. researchgate.net For instance, a cyclen-based ligand (L2) with four this compound arms forms complexes with the stoichiometry [LnL2(H2O)]Cl3, where Ln represents a lanthanide ion. acs.org
The stability of these complexes is a crucial parameter, often quantified by the metal-ligand stability constant (log K). researchgate.netdalalinstitute.com The stability is influenced by factors such as the charge and size of the metal ion and the chelate effect provided by the multidentate ligand. dalalinstitute.com Potentiometric titrations are a common method used to determine these stability constants in solution. researchgate.netethz.ch The Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition metals, provides a general trend often followed by these systems. dalalinstitute.com
Table 1: Stability Constants (log K) for Selected Metal-Ligand Complexes This table is illustrative and compiles data from various systems to show typical ranges. Specific values for this compound complexes would require dedicated experimental measurement.
| Metal Ion | Ligand System | log K₁ | log K₂ | Reference |
|---|---|---|---|---|
| Co(II) | N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine | 6.233 | 5.555 | researchgate.net |
| Ni(II) | N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine | 6.257 | 5.565 | researchgate.net |
The precise coordination environment of the metal ion in these complexes is elucidated through structural analysis techniques. In the solid state, single-crystal X-ray diffraction is the definitive method. researchgate.net For example, the crystal structures of lanthanide complexes with a pyridinophane scaffold functionalized with acetamide pendants reveal high coordination numbers, such as 10 or 12 for larger lanthanides (La, Sm) and 9 for smaller ones like Yb. nih.gov This change in coordination number across the lanthanide series is a well-known consequence of the lanthanide contraction. nih.gov
In solution, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the structure and dynamics of these complexes. acs.org For paramagnetic lanthanide complexes, the induced shifts in the ¹H NMR spectrum provide valuable information about the solution structure. nih.gov Studies have shown that for some systems, the coordination number observed in the solid state is maintained in solution. For example, ¹H NMR studies indicated that a 10-coordinated form is present in solution for complexes from La to Tb, while smaller lanthanides form 9-coordinated species. nih.gov
Table 2: Coordination Numbers of Lanthanide Ions with Acetamide-Functionalized Macrocycles Data derived from a study on a 3,6,10,13-tetraaza-1,8(2,6)-dipyridinacyclotetradecaphane scaffold with four acetamide pendants. nih.gov
| Lanthanide Ion | Coordination Number (Solid State) | Coordination Number (in Solution) |
|---|---|---|
| La³⁺ | 12 (with bidentate nitrate) | 10 |
| Sm³⁺ | 10 | 10 |
| Tb³⁺ | Not Reported | 10 |
Host-Guest Interactions and Anion Recognition Studies
Beyond metal ion coordination, ligands incorporating the this compound moiety are designed for host-guest chemistry, particularly for anion recognition. iupac.orgnih.govrsc.org The amide N-H group is an excellent hydrogen bond donor, which can be directed to interact with anionic guests. nih.gov
The design of effective anion receptors often involves pre-organizing multiple hydrogen-bond donors to create a binding pocket complementary to the target anion's size and shape. nih.gov The this compound unit provides both a hydrogen bond donor (amide N-H) and acceptor (amide and ether oxygens), allowing for complex interaction patterns. The recognition of anions can be monitored by various techniques, including NMR spectroscopy and electrochemical methods, which detect changes in the host molecule upon guest binding. researchgate.net While challenging, anion recognition in competitive solvents like water is a significant goal, and the hydrophilic nature of the hydroxyethoxyethyl group can aid in maintaining the solubility of the host-guest complex in aqueous media. acs.orgnih.gov The strength of these interactions is often quantified by association constants, which can be determined through titration experiments.
Fluoride (B91410) Binding and Selectivity Mechanisms
The recognition and selective binding of the fluoride anion are significant challenges in supramolecular chemistry due to its high hydration energy and small size. Receptors incorporating the this compound moiety leverage specific intermolecular forces to achieve effective fluoride complexation. The primary mechanism involves the formation of strong hydrogen bonds between the electron-deficient hydrogen atom of the amide (N-H) group and the highly electronegative fluoride anion. rsc.orgslideshare.netnih.gov The strength of this N-H···F⁻ interaction is a critical determinant of binding affinity. acs.org
The presence of the hydroxyethoxy group introduces additional binding capabilities. Research on receptors with hydroxyethyl (B10761427) pendants has demonstrated a "bidentate" hydrogen bonding mechanism, where both the amide N-H and the hydroxyl O-H groups can simultaneously interact with a single fluoride anion. acs.org This cooperative binding significantly enhances both the affinity and selectivity for fluoride over other halides. acs.org Furthermore, theoretical studies and experimental data from related systems show that the acidity of the amide N-H protons can be fine-tuned by adjusting the electronic properties of the surrounding molecular framework, thereby switching on or enhancing the anion binding ability. rsc.orgnih.govmanchester.ac.uk
In some macrocyclic systems, the binding event can induce a conformational change, making the receptor more rigid. researchgate.net This increased rigidity upon complexation can be harnessed to produce a detectable output, such as an enhancement in fluorescence, allowing the moiety to function within a sensory device. researchgate.netresearchgate.net The geometry of the binding pocket created by the acetamide and hydroxyethoxy groups is crucial; a well-defined cavity can selectively accommodate the small fluoride ion while excluding larger anions. acs.orgnih.gov In certain cases, the coordination of multiple fluoride anions within a single macrocyclic host has been observed, leading to unique photophysical responses. researchgate.net
Affinity for Other Anionic and Cationic Species
While showing a notable preference for fluoride, receptors containing the this compound group can also exhibit affinity for other anions, primarily through hydrogen bonding. The strength of these interactions typically follows the order of the anions' basicity and charge density. Studies on analogous amide-based receptors have shown selective recognition for other basic anions like cyanide (CN⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), often through mechanisms that also involve deprotonation or strong hydrogen bonding. researchgate.net The binding affinity for other halides, such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻), is generally much weaker due to their lower charge density and reduced ability to form strong hydrogen bonds compared to fluoride. acs.org
The amide group within the this compound moiety also allows it to act as a ligand for various metal cations. The oxygen atom of the amide carbonyl and the nitrogen atom can both participate in coordination. It has been noted that this moiety interacts with metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). slideshare.net When incorporated into larger structures like aza-crown ethers, the entire macrocycle demonstrates powerful and selective binding towards soft heavy metal cations. researchgate.net The table below presents binding constant data for various cations with polyaza macrocycles, which are structurally related to receptors synthesized from acetamide precursors.
| Cation | Macrocycle System | Log K (Binding Constant) | Reference |
|---|---|---|---|
| Ag⁺ | Silica (B1680970) Gel-Bound Pentaaza-15-Crown-5 | 5.8 | researchgate.net |
| Cu²⁺ | Silica Gel-Bound Pentaaza-15-Crown-5 | 9.3 | researchgate.net |
| Cd²⁺ | Silica Gel-Bound Pentaaza-15-Crown-5 | 5.8 | researchgate.net |
| Hg²⁺ | Silica Gel-Bound Hexaaza-18-Crown-6 | > 9 | researchgate.net |
| Pb²⁺ | Silica Gel-Bound Hexaaza-18-Crown-6 | 4.7 | researchgate.net |
| Zn²⁺ | Silica Gel-Bound Hexaaza-18-Crown-6 | 5.5 | researchgate.net |
Applications in Chelation and Metal Ion Sequestration (e.g., Silica Gel-Bound Macrocycles)
The ability of the this compound moiety to participate in the formation of robust chelating agents has led to significant applications in environmental remediation and analytical chemistry. Specifically, aza-crown macrocycles synthesized using N-[2-(2-chloroethoxy)ethyl]acetamide, a direct precursor to the title compound, can be covalently attached to solid supports like silica gel. researchgate.net This immobilization creates a durable and reusable system for the selective removal and concentration of metal ions from aqueous solutions. researchgate.netosti.gov
These silica gel-bound macrocycles are stable under a wide range of pH values and can be used repeatedly without significant loss of the expensive macrocyclic ligand. researchgate.net A key advantage of this approach is that the binding properties of the immobilized macrocycle closely mirror those of its free counterpart in solution. researchgate.netrsc.org This allows for the design of separation systems with predetermined selectivity based on the known behavior of the unbound ligand. rsc.org
Such systems are highly effective for concentrating trace and ultratrace metal ions from complex matrices, making subsequent analysis by methods like atomic spectrometry more feasible. nih.gov The strong and selective interactions of these bound polyaza macrocycles with toxic heavy metal cations, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), make them particularly valuable for environmental cleanup and the treatment of industrial effluent. researchgate.netosti.gov
Role As a Precursor and Intermediate in Diverse Chemical Syntheses
Synthesis of Functionalized Amines and Ethers (e.g., N-[2-(2-chloroethoxy)ethyl]acetamide)
The presence of a primary hydroxyl group in N-[2-(2-hydroxyethoxy)ethyl]acetamide makes it an ideal starting material for the synthesis of various functionalized ethers and amines. A key transformation is the conversion of the hydroxyl group into a good leaving group, such as a halide, which facilitates subsequent nucleophilic substitution reactions.
A prominent example is the synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide. This conversion can be achieved by reacting this compound with a chlorinating agent. A common method for such transformations is the use of thionyl chloride (SOCl₂), often in a suitable solvent. google.com This process is analogous to the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide from its corresponding hydroxy precursor, 2-hydroxyethoxy-acetic acid-N,N-dimethylamide, which is reacted with thionyl chloride in a halogenated or aromatic solvent. google.com The resulting N-[2-(2-chloroethoxy)ethyl]acetamide is a valuable intermediate itself, as the chloro group can be readily displaced by various nucleophiles (amines, alkoxides, etc.) to generate a library of new derivatives. For instance, this chloro-derivative is a key reactant in the synthesis of certain piperazine-based structures. googleapis.com
Table 1: Synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide
| Reactant | Reagent | Product | Significance of Product |
| This compound | Thionyl Chloride (SOCl₂) | N-[2-(2-chloroethoxy)ethyl]acetamide | Intermediate for further functionalization, particularly in the synthesis of heterocyclic compounds. google.comgoogleapis.com |
Derivatization for Complex Heterocyclic Systems
The structural framework of this compound is a valuable scaffold for constructing complex heterocyclic systems. Heterocycles are core components of many pharmaceuticals and agrochemicals, and the development of efficient synthetic routes is a constant focus of medicinal and organic chemistry. nih.gov
The derivatization of this compound, particularly after converting the hydroxyl group to a more reactive species like a halide, opens pathways to various heterocyclic rings. The molecule can provide a flexible side chain that can be cyclized or used to connect different ring systems. For example, the related compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) is a critical intermediate in the synthesis of the antipsychotic drug quetiapine. google.com The synthesis of this piperazine (B1678402) intermediate often involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol, a molecule structurally similar to a derivatized form of this compound. google.com This highlights the utility of the hydroxyethoxyethyl moiety in building complex, multi-ring systems. A proposed route could involve reacting N-[2-(2-chloroethoxy)ethyl]acetamide with a suitable amine to form a new, larger amine, which could then undergo intramolecular cyclization to form a heterocyclic ring.
Integration into Oligonucleotide Derivative Synthesis
Modified oligonucleotides are essential tools in modern molecular biology and are the basis for antisense therapies. Chemical modifications are introduced to enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. nih.gov
The structure of this compound is highly relevant to this field, bearing a strong resemblance to the 2′-O-methoxyethyl (MOE) modification, one of the most successful modifications used in antisense oligonucleotides (ASOs). nih.gov The 2′-O-(2-N-methylcarbamoylethyl) (MCE) modification, which is even more structurally analogous, has been shown to be a viable alternative to MOE, offering comparable antisense activity. nih.gov These modified nucleosides are often synthesized through an oxa-Michael reaction. nih.gov The hydroxyl group on this compound provides a reactive handle that could be used to attach this side chain to the 2' position of a sugar in a nucleotide, creating a novel building block for oligonucleotide synthesis. The integration of such flexible, hydrophilic side chains can influence the duplex stability and biological activity of the resulting oligonucleotide. nih.gov
Contribution to the Construction of Biologically Active Structural Motifs
The utility of this compound extends to its role as a precursor for key structural motifs found in a wide array of biologically active compounds. mdpi.com Its adaptable structure can be incorporated into scaffolds known for their pharmacological importance, such as pyrrole (B145914) and piperazine derivatives.
Pyrroles are five-membered aromatic heterocycles that form the core of numerous natural products and synthetic drugs with diverse biological activities. mdpi.com The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method for forming the pyrrole ring. organic-chemistry.org
While this compound itself is a secondary amide, it can be readily converted into a primary amine precursor suitable for pyrrole synthesis. This involves the hydrolysis of the acetamide (B32628) group to yield 2-(2-aminoethoxy)ethanol (B1664899). This primary amine can then be reacted with a 1,4-dicarbonyl compound like acetonylacetone to construct a substituted N-(2-(2-hydroxyethoxy)ethyl)pyrrole. mdpi.com The resulting pyrrole derivative, which retains the hydroxyethyl (B10761427) side chain, is available for further functionalization. For instance, the terminal hydroxyl group could be used in subsequent reactions, such as the synthesis of N-vinylpyrroles from N-(2-hydroxyethyl)pyrroles, to create even more complex and potentially bioactive molecules. researchgate.net
Table 2: Proposed Synthesis of a Pyrrole Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product | Synthetic Method |
| 1 | This compound | Acid or Base (Hydrolysis) | 2-(2-Aminoethoxy)ethanol | Amide Hydrolysis |
| 2 | 2-(2-Aminoethoxy)ethanol | 2,5-Hexanedione (Acetonylacetone) | 1-[2-(2-Hydroxyethoxy)ethyl]-2,5-dimethyl-1H-pyrrole | Paal-Knorr Synthesis mdpi.com |
Piperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of diseases. nih.gov As mentioned previously, the related compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine is a high-value intermediate, most notably for the synthesis of quetiapine. google.com
This compound can serve as a strategic precursor for synthesizing functionalized piperazine derivatives. A plausible synthetic route begins with the conversion of the hydroxyl group to a chloro group, yielding N-[2-(2-chloroethoxy)ethyl]acetamide. google.com This chlorinated intermediate can then be reacted with piperazine. In this nucleophilic substitution reaction, the nitrogen of the piperazine ring displaces the chloride, forming a C-N bond and yielding 1-acetyl-4-[2-(2-hydroxyethoxy)ethyl]piperazine. Subsequent hydrolysis of the acetyl group would furnish the desired piperazine derivative. This multi-step process demonstrates how the initial simple structure can be elaborated into a complex and valuable heterocyclic system.
Theoretical and Computational Investigations of N 2 2 Hydroxyethoxy Ethyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods model the electron density to determine molecular geometries, energies, and other electronic properties. While extensive DFT studies on many acetamide (B32628) derivatives have been published, specific, in-depth computational research detailing the quantum chemical properties of N-[2-(2-hydroxyethoxy)ethyl]acetamide is not widely available in peer-reviewed literature. However, the principles of DFT would be applicable to predict its characteristics.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. DFT calculations could be used to determine the distribution of electron density in this compound, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the charge distribution. For this compound, one would expect negative potential regions around the oxygen atoms of the carbonyl, ether, and hydroxyl groups, and the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms of the amide and hydroxyl groups. While specific published data on these calculations for this molecule are not available, general knowledge of its functional groups allows for these educated predictions.
Conformational Landscapes and Energy Profiles
Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. Computational methods can be used to explore the molecule's conformational landscape by rotating its flexible dihedral angles and calculating the potential energy of each resulting conformer. This process identifies the low-energy, stable conformations and the energy barriers for converting between them. Such an analysis is critical for understanding how the molecule might interact with biological targets or other molecules. A detailed conformational analysis and the corresponding energy profiles for this compound, derived from quantum chemical calculations, have not been found in the reviewed scientific literature.
Molecular Dynamics Simulations and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, would provide a detailed view of its conformational dynamics, flexibility, and interactions with its environment. To perform such simulations, a molecular force field, which is a set of parameters describing the potential energy of the system, is required. While force fields for similar functional groups exist, specific published MD simulation studies detailing the dynamic behavior of this compound were not identified. Such a study would reveal how the molecule folds and flexes, and how its different parts form hydrogen bonds with water or with other parts of the molecule itself.
Prediction of Molecular Interactions and Binding Affinities
Computational methods are frequently used to predict how a molecule might interact with a biological receptor, such as a protein or DNA. This is often achieved through molecular docking simulations, which predict the preferred orientation of one molecule when bound to another to form a stable complex. Following docking, the binding affinity can be estimated using scoring functions or more rigorous methods like free energy calculations.
It has been noted that this compound's amide group can interact with metal ions and that the molecule may interact with DNA. biosynth.com Computational studies could model these interactions to predict binding sites and affinities. For instance, docking simulations could be performed against DNA structures or metal-containing proteins to hypothesize about the nature of these interactions at an atomic level. However, specific computational studies predicting the molecular interactions and binding affinities of this compound are not available in the public research domain.
Cheminformatics Approaches to Structure-Activity Relationship (SAR) Studies
Cheminformatics applies computational methods to analyze chemical data, and one of its key applications is in Structure-Activity Relationship (SAR) studies. SAR explores the relationship between a molecule's chemical structure and its biological activity. By analyzing a series of related compounds, models can be built to predict the activity of new, untested molecules.
Given the reported bactericidal and potential anti-cancer activities of this compound, it could be a candidate for SAR studies. biosynth.com A typical cheminformatics approach would involve:
Defining a set of molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties) for a series of related acetamide compounds.
Correlating these descriptors with their measured biological activity using statistical or machine learning models.
Using the resulting model to predict the activity of this compound or to design new derivatives with potentially enhanced activity.
Despite the potential for such analysis, no specific SAR or QSAR (Quantitative Structure-Activity Relationship) studies focused on or including this compound have been found in the surveyed literature.
Biochemical and Biological Activities: Mechanistic Insights from in Vitro and Non Human in Vivo Studies
Antimicrobial Activity and Mechanisms of Action (e.g., Bactericidal Effects in Gram-Positive and Gram-Negative Bacteria)
N-[2-(2-hydroxyethoxy)ethyl]acetamide has demonstrated notable antimicrobial properties. Research indicates that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. biosynth.com This broad-spectrum effect suggests a mechanism of action that targets common bacterial structures or metabolic pathways. Studies have found it to be effective at concentrations of 10 μg/mL or less. biosynth.com The structural similarity of this compound to the chloride ion has been noted, although the precise implications for its antimicrobial mechanism are still under investigation. biosynth.com
Antimicrobial Activity of this compound
| Bacterial Type | Effect | Effective Concentration |
|---|---|---|
| Gram-Positive Bacteria | Bactericidal | ≤ 10 μg/mL |
| Gram-Negative Bacteria | Bactericidal | ≤ 10 μg/mL |
Modulation of Cellular Pathways and Enzyme Inhibition Studies (e.g., Protein Kinase C (PKC) Inhibition)
The influence of this compound on cellular signaling and enzymatic activity is an area of ongoing research. While specific details regarding its broad impact on various cellular pathways are not extensively documented in publicly available literature, its interactions with certain cellular components have been observed. The amide group present in the structure of this compound is capable of interacting with metal ions such as copper, nickel, and cobalt. biosynth.com Such interactions with metal ions, which can act as cofactors for enzymes, suggest a potential for this compound to modulate enzyme activity. However, direct evidence of Protein Kinase C (PKC) inhibition by this compound is not prominently reported in the reviewed literature.
Molecular Interactions with Biological Macromolecules (e.g., DNA Interaction)
This compound has been shown to engage in molecular interactions with biological macromolecules, most notably with DNA. biosynth.com This interaction is believed to be a contributing factor to its observed biological activities, including its ability to inhibit the growth of cancer cells in vitro. biosynth.com The precise nature of this DNA interaction, such as whether it involves intercalation, groove binding, or covalent modification, requires further detailed investigation. The chemical structure of the molecule, which includes an amide group, also allows for interactions with other biological ligands. biosynth.com
Molecular Interactions of this compound
| Biological Macromolecule/Component | Observed Interaction | Potential Consequence |
|---|---|---|
| DNA | Interaction with DNA | Inhibition of cancer cell growth |
| Metal Ions (e.g., Copper, Nickel, Cobalt) | Interaction via amide group | Potential modulation of enzyme activity |
Immunomodulatory Effects in Non-Human Biological Systems (e.g., Toll-like receptor modulation by related structures)
Direct studies detailing the immunomodulatory effects of this compound in non-human biological systems, including its specific action on Toll-like receptors (TLRs), are limited in the available scientific literature. However, the broader class of molecules to which it belongs may offer some insights. Further research is necessary to elucidate any potential immunomodulatory properties of this compound and to determine if it can modulate immune responses through pathways such as TLR signaling.
Environmental Behavior and Regulatory Science Perspectives of N 2 2 Hydroxyethoxy Ethyl Acetamide
Environmental Fate and Transport Mechanisms
The environmental fate and transport of N-[2-(2-hydroxyethoxy)ethyl]acetamide are dictated by its inherent physicochemical properties. When released into the environment, its behavior is primarily governed by processes of biodegradation and its mobility and distribution across different environmental compartments such as soil and water.
Biodegradation Pathways and Rates
While specific enzymatic pathways for the degradation of this compound are not extensively detailed in publicly available literature, the high degradation rate is indicative of its susceptibility to microbial breakdown. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for testing the ready biodegradability of chemicals, such as the OECD 301 series of tests. A substance that demonstrates a high level of biodegradation in these tests is considered "readily biodegradable."
Interactive Data Table: Biodegradation of this compound
| Parameter | Value | Interpretation |
| Biodegradation | > 85% in 28 days | High |
| Persistence | Low | Not expected to persist in the environment |
Mobility and Distribution in Environmental Compartments (e.g., soil, water)
Based on its physical and chemical properties, this compound is expected to predominantly partition to water upon release into the environment. This behavior is largely influenced by its low octanol-water partition coefficient (log Kow), which is reported to be less than or equal to zero. A low log Kow value indicates high water solubility and a low tendency to adsorb to organic matter in soil and sediment.
The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. Chemicals with a low log Kow generally have low Koc values, indicating high mobility in soil. Consequently, this compound is expected to have a low potential for adsorption to soil and sediment, leading to a higher likelihood of remaining in the water phase and being mobile in the soil column.
Interactive Data Table: Environmental Distribution Parameters for this compound
| Parameter | Value/Characteristic | Implication for Environmental Distribution |
| Predominant Environmental Compartment | Water | High water solubility |
| Octanol-Water Partition Coefficient (log Kow) | ≤ 0 | Low potential for bioaccumulation |
| Soil Adsorption Potential | Low | High mobility in soil |
Hydrolysis and Photodegradation Kinetics
Hydrolysis: The this compound molecule contains an amide functional group. Amides can undergo hydrolysis to form a carboxylic acid and an amine. The rate of this reaction is dependent on pH and temperature. Generally, amide hydrolysis is slow under neutral environmental pH conditions (pH 7) and at ambient temperatures. The reaction can be accelerated under strongly acidic or basic conditions, which are not typical of most natural environments. Given the high biodegradability of the compound, it is likely that biodegradation is a more significant degradation pathway in the environment than hydrolysis.
Photodegradation: Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For a chemical to undergo direct photodegradation, it must be able to absorb light in the solar spectrum. The acetamide (B32628) functional group does not strongly absorb light in the environmentally relevant UV range. Therefore, direct photodegradation of this compound in water is expected to be a minor environmental fate process. Indirect photodegradation, mediated by reaction with photochemically generated reactive species in water (such as hydroxyl radicals), may occur, but its significance relative to biodegradation is likely to be low.
Methodologies for Environmental Exposure Assessment
Environmental exposure assessments for ingredients in personal care products, such as this compound, typically follow a structured approach to estimate the potential concentrations of the substance in various environmental compartments. These methodologies often involve a combination of monitoring data, modeling, and an understanding of the product's life cycle.
Given that personal care product ingredients are often released "down-the-drain," a primary focus of exposure assessment is the aquatic environment. Methodologies often include:
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: This framework is used to identify substances that are persistent in the environment, can bioaccumulate in organisms, and are toxic. nih.gov this compound's high biodegradability and low log Kow suggest a low potential for persistence and bioaccumulation.
Exposure Modeling: Computer models are used to predict the environmental concentrations of a substance based on its usage volume, release pathways (e.g., through wastewater treatment plants), and environmental fate properties (e.g., biodegradation rate, partitioning behavior).
Global Aquatic Ingredient Assessment (GAIA): Some companies and researchers utilize tools like the GAIA database, which scores ingredients based on their potential environmental hazards, including persistence, bioaccumulation, and aquatic toxicity. nih.govresearchgate.net This allows for a comparative assessment of different ingredients during product formulation.
Ecotoxicological Profiling: This involves a thorough assessment of a substance's physicochemical properties, mobility, and potential for ecotoxicity to identify any potential environmental hazards early in the product development process. ecomundo.eu
These methodologies aim to provide a scientifically sound basis for assessing and managing any potential environmental risks associated with the use of personal care product ingredients.
Future Research and Emerging Applications of this compound
The chemical compound this compound, a functionalized acetamide, is poised for exploration in a variety of cutting-edge scientific and technological fields. Its unique molecular structure, featuring a hydrophilic hydroxyethoxy group, an ethyl spacer, and an acetamide moiety, imparts a combination of properties that make it a candidate for innovative applications. Future research is anticipated to build upon its foundational characteristics, branching into advanced materials, sensor technology, sustainable manufacturing, and the dynamic interface between chemistry and biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-hydroxyethoxy)ethyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves a two-step process:
Ethoxylation : Reacting ethanolamine derivatives with ethylene oxide to introduce the hydroxyethoxy group. For example, reacting 2-aminoethanol with ethylene oxide under controlled pH and temperature (40–60°C) to form 2-(2-hydroxyethoxy)ethylamine .
Acetylation : Treating the intermediate with acetic anhydride or acetyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acetamide .
- Optimization : Yields (>75%) are maximized by using excess acetic anhydride and inert atmospheres to prevent hydrolysis. Purity (>98%) is confirmed via HPLC and NMR .
Q. How is This compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR Spectroscopy : H and C NMR identify the hydroxyethoxyethyl chain (δ 3.5–3.7 ppm for -OCHCHO-) and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 176.1 (CHNO) .
- FT-IR : Peaks at 1650 cm (amide C=O) and 3300 cm (hydroxyl -OH) .
Q. What are the stability considerations for This compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents for long-term storage .
Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
- Solubility Testing :
- Polar Solvents : Highly soluble in water, DMSO, and methanol (>50 mg/mL) due to the hydrophilic hydroxyethoxy group .
- Nonpolar Solvents : Limited solubility in hexane or chloroform (<1 mg/mL) .
Advanced Research Questions
Q. What computational modeling approaches predict the interaction of This compound with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) via hydrogen bonding with the hydroxyethoxy and acetamide groups .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, validating target engagement .
Q. How do structural modifications (e.g., replacing hydroxyethoxy with methoxy) affect bioactivity in structure-activity relationship (SAR) studies?
- SAR Insights :
- Hydroxyethoxy vs. Methoxy : The hydroxyethoxy group enhances water solubility and hydrogen-bonding capacity, increasing inhibitory activity against COX-2 (IC = 12 μM vs. 28 μM for methoxy analog) .
- Ethyl Chain Length : Shortening the ethyl linker reduces cell permeability, as shown in Caco-2 assays .
Q. What metabolic pathways are implicated in the in vivo clearance of This compound?
- Metabolism Studies :
- Phase I Metabolism : CYP3A4-mediated oxidation of the hydroxyethoxy group to carboxylic acid (major metabolite) .
- Phase II Conjugation : Glucuronidation at the hydroxyl group, detected via LC-MS/MS in hepatic microsomes .
Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?
- Resolution Strategies :
Assay Standardization : Use identical cell passage numbers, serum-free conditions, and incubation times (24–48 hrs) .
Mechanistic Profiling : RNA-seq identifies differential expression of apoptosis genes (e.g., BAX/BCL-2) in sensitive vs. resistant lines .
Q. What in silico tools optimize the compound’s pharmacokinetic properties for CNS penetration?
- Tools and Parameters :
- BBB Prediction : SwissADME predicts high BBB permeability (logBB = 0.8) due to low molecular weight (175.2 g/mol) and moderate logP (0.9) .
- P-gp Efflux Risk : Schrödinger’s QikProp estimates low P-gp substrate potential (score < 4), suggesting limited efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
